5-(3-Cyanophenyl)pent-4-enoicacid
Description
5-(3-Cyanophenyl)pent-4-enoic acid is a substituted pentenoic acid derivative featuring a cyano group (-CN) at the meta position of the phenyl ring.
The α,β-unsaturated system in such compounds enables participation in conjugate addition reactions, radical-mediated transformations, and cyclization processes. For example, 4-(4-cyanophenyl)pent-4-enoic acid (2d) has been utilized in copper-catalyzed oxyfunctionalization to synthesize enantiomerically pure lactones with up to 90% enantiomeric excess (ee) . The cyano group enhances electron-withdrawing effects, influencing both reaction kinetics and regioselectivity.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(E)-5-(3-cyanophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-11-6-3-5-10(8-11)4-1-2-7-12(14)15/h1,3-6,8H,2,7H2,(H,14,15)/b4-1+ |
InChI Key |
OXNZXDMHGDAVHS-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/CCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)pent-4-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boronic acids or esters as reagents.
Industrial Production Methods
Industrial production of 5-(3-Cyanophenyl)pent-4-enoic acid often involves the reaction of 5-bromo-3-(hydroxymethyl)benzoic acid with manganese dioxide to form 5-bromo-3-formylbenzoic acid. This intermediate is then reacted with 3-cyanophenylboronic acid in the presence of a palladium complex to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-(3-Cyanophenyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Impact :
- Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks and radical additions .
- Electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility and stability in polar solvents .
- Halogen substituents (e.g., -F, -Cl) balance electronic effects and steric demands, often enhancing pharmacological activity .
Key Challenges :
- Steric hindrance from bulky substituents (e.g., trifluoromethyl) reduces yields .
- Stereoselective synthesis of (Z)- or (E)-isomers requires precise control of reaction conditions (e.g., temperature, catalyst) .
Data Tables
Table 1: NMR Data for Selected Analogs
Table 2: Yields and Enantiomeric Excess
*Estimated from analogous procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
